molecular formula C17H24N2O3S B12686117 cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one CAS No. 199173-04-1

cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one

Cat. No.: B12686117
CAS No.: 199173-04-1
M. Wt: 336.5 g/mol
InChI Key: RETBCFYIKOBUQP-UHFFFAOYSA-N
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Description

Cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring. These compounds are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one, typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Another common method is the cyclization of thioamide or carbon dioxide (CO₂) as raw materials . These reactions are often carried out under specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs large-scale synthetic routes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactions, microwave-assisted synthesis, and the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one include other benzothiazole derivatives such as:

Uniqueness

This compound is unique due to its specific structural features and the combination of functional groups that confer distinct biological and chemical properties. Its unique structure allows it to interact with different molecular targets and exhibit a range of activities that may not be present in other benzothiazole derivatives .

Properties

CAS No.

199173-04-1

Molecular Formula

C17H24N2O3S

Molecular Weight

336.5 g/mol

IUPAC Name

cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C10H11NOS.C7H13NO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11;9-7(10)8-6-4-2-1-3-5-6/h3-6H,2,7H2,1H3;6,8H,1-5H2,(H,9,10)

InChI Key

RETBCFYIKOBUQP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2S1.C1CCC(CC1)NC(=O)O

Origin of Product

United States

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